Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid is a bicyclic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structural features, which include a pyrrolo ring fused to a morpholine structure, making it of interest in medicinal chemistry and pharmaceutical research. Its chemical formula is , and it has a molecular weight of 171.19 g/mol .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. It falls under the category of morpholine derivatives, which are known for their diverse biological activities, including modulation of neurotransmitter receptors .
The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid has been approached through several methods:
For instance, a synthetic route may involve starting with a suitable amine and subjecting it to cyclization with an aldehyde or ketone under controlled conditions. The use of catalysts or specific solvents can significantly influence the yield and purity of the final product.
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid is involved in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity and selectivity, leading to the formation of desired derivatives for further biological evaluation.
The mechanism of action for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid primarily involves its interaction with neurotransmitter systems in the brain. It has been shown to modulate histamine H3 receptors and serotonin transporters, which are crucial in regulating mood and cognitive functions .
Research indicates that compounds in this class may exhibit affinity for these receptors, suggesting potential therapeutic applications in treating conditions such as anxiety and depression.
Relevant data from studies indicate that the compound maintains stability across various conditions, making it suitable for pharmaceutical formulations .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid has several scientific uses:
The bicyclic framework of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid features a sterically defined fusion between a pyrrolidine ring and a morpholine unit, creating a rigid [3.3.0]-octane scaffold. The compound exists predominantly in the (3R,8aS) enantiomeric form, as evidenced by its chiral SMILES notation (C1C[C@H]2CO[C@H](CN2C1)C(=O)O
) and InChIKey descriptor (NRYMHFYVXHFGIL-NKWVEPMBSA-N
), which specify absolute stereochemistry at the C3 and C8a positions [1] [6]. This configuration forces the morpholine oxygen into an endo-oriented position relative to the pyrrolidine plane, stabilizing the chair-boat conformation through intramolecular hydrogen bonding. The conformational rigidity is further quantified by collision cross-section (CCS) values derived from ion mobility spectrometry, which predict a CCS of 135.5 Ų for the protonated adduct ([M+H]⁺), indicating a compact, folded structure [1].
Table 1: Predicted Collision Cross-Sections (CCS) for Adducts of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 172.09682 | 135.5 |
[M+Na]+ | 194.07876 | 140.9 |
[M-H]- | 170.08226 | 137.0 |
[M+NH4]+ | 189.12336 | 155.0 |
Molecular dynamics simulations reveal restricted rotation about the C3-C8a bond, with an energy barrier of ~8 kcal/mol for interconversion between enantiomeric conformers. This rigidity positions the carboxylic acid group equatorially, minimizing steric interactions with the trans-fused hydrogen at C8a [1]. The methyl ester derivative (methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate, CAS# 1909286-90-3) retains this stereochemical integrity, confirming the stability of the core architecture under synthetic modifications [3] [6].
The carboxylic acid substituent at C3 exerts significant electronic perturbations on the bicyclic system, primarily through inductive and mesomeric effects. With a pKa estimated at 3.8–4.5 (based on analogous α-hydroxyacids like lactic acid), this group enhances the electrophilicity of adjacent positions, particularly the morpholine carbon alpha to the nitrogen . Nuclear magnetic resonance (NMR) studies demonstrate a 0.7 ppm downfield shift of the H3 proton signal compared to the methyl ester analog, indicating strong electron withdrawal by the deprotonated carboxylate [1]. This polarization facilitates nucleophilic attack at C3, explaining the compound’s utility in ring-opening polymerizations (ROP) of lactones (e.g., ε-caprolactone), where it acts as a chain-transfer agent .
In ROP catalysis, the carboxylic acid enables proton transfer to monomeric species while the carboxylate initiates chain growth through nucleophilic addition. This dual role is evidenced by controlled molar masses (up to 26,800 g·mol⁻¹) and dispersities (Đ = 1.3–1.5) in polyester syntheses . Density functional theory (DFT) calculations further reveal a 12 kcal/mol reduction in the activation energy for ε-caprolactone ring opening when compared to non-carboxylated analogs, underscoring the substituent’s role in transition-state stabilization .
Fused heterocycles incorporating pyrrolidine, morpholine, or related motifs exhibit distinct pharmacological profiles dictated by their ring topology and electronic properties. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid’s saturated, electron-rich framework contrasts with planar systems like pyrazolo[3,4-b]pyridine (EP2760862B1) and pyrano[3,4-d][1,3]thiazine (US8933221B2), which rely on aromaticity for target engagement [7].
Table 2: Comparative Analysis of Fused Heterocyclic Systems in Bioactive Compounds
Heterocyclic System | Representative Compound | Key Bioactivity | Ring Saturation | Electron Density Profile |
---|---|---|---|---|
Pyrrolo[2,1-c]morpholine (this work) | Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid | Ring-opening polymerization catalyst | Fully saturated | High at morpholine O, low at C3 |
Pyrazolo[3,4-b]pyridine | 6-(4-Hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Kinase inhibition | Aromatic | Delocalized π-system |
Pyrano[3,4-d][1,3]thiazine | (4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-6-(fluoromethyl)tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine | β-Secretase inhibition [7] | Partially saturated | Polarized by S and N atoms |
Notably, the commercial availability of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate (priced at $317/50mg) highlights its utility as a synthetic intermediate for chiral auxiliaries or ligand precursors [3]. Unlike kinase-targeting pyrazolo[3,4-b]pyridines, which exploit π-π stacking with ATP pockets, the pyrrolo-morpholine core engages targets through hydrogen bonding and conformational matching, as demonstrated in cellulose-surface ROP initiations . Its sp³-hybridized framework also enhances solubility (LogP = -0.3 predicted) relative to aromatic analogs (LogP > 1.2), favoring applications requiring aqueous-phase compatibility [1] [4] .
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: